molecular formula C8H13N5OS B285344 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide

1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide

Cat. No. B285344
M. Wt: 227.29 g/mol
InChI Key: PFYQMAPOYFGJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Met-Ts-OEt and is characterized by its unique chemical structure, which makes it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is based on its ability to react with thiol groups on proteins and peptides. This reaction results in the formation of a covalent bond between the labeling agent and the protein or peptide, which enables the detection and identification of the labeled molecules.
Biochemical and Physiological Effects:
1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal labeling agent for biological samples, as it does not interfere with the normal functioning of the cells or tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is its high specificity for thiol groups on proteins and peptides. This enables the selective labeling of these molecules, even in complex biological samples. However, one of the limitations of this compound is its relatively high cost and the complexity of its synthesis.

Future Directions

The potential applications of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide in scientific research are vast and varied. Some of the future directions for this compound include:
1. Development of new labeling techniques for proteins and peptides using Met-Ts-OEt.
2. Investigation of the interaction between Met-Ts-OEt and other biomolecules, such as nucleic acids and lipids.
3. Development of new analytical techniques for the detection and identification of Met-Ts-OEt-labeled molecules.
4. Exploration of the potential applications of Met-Ts-OEt in drug discovery and development.
In conclusion, 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a versatile chemical compound that has significant potential for various applications in scientific research. Its unique chemical structure and high specificity for thiol groups on proteins and peptides make it an ideal labeling agent for biological samples. The future directions for this compound are vast, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound involves the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl 2-bromoacetate, followed by the reaction with pyrrolidine and sodium hydride. The final product is obtained by the reaction of the intermediate product with sulfur.

Scientific Research Applications

1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of biochemistry, where it is used as a labeling agent for proteins and peptides. This labeling technique enables the detection and identification of proteins and peptides in complex biological samples.

properties

Molecular Formula

C8H13N5OS

Molecular Weight

227.29 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C8H13N5OS/c1-12-8(9-10-11-12)15-6-7(14)13-4-2-3-5-13/h2-6H2,1H3

InChI Key

PFYQMAPOYFGJAS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)N2CCCC2

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCCC2

Origin of Product

United States

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